2-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide is a complex organic compound that features a chlorophenyl group, a methylphenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the oxadiazole ring.
Introduction of the acetamide group: This is usually done through an acylation reaction, where the acetamide group is attached to the existing structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Chemical Reactions Analysis
2-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its properties.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Studies: Researchers may study its interactions with biological systems to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism by which 2-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide stands out due to its unique combination of functional groups and structural features Similar compounds might include other oxadiazole derivatives or chlorophenyl-containing molecules
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-14(2)25(20(26)12-16-7-9-18(22)10-8-16)13-19-23-21(24-27-19)17-6-4-5-15(3)11-17/h4-11,14H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZKHXVDAFFSJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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